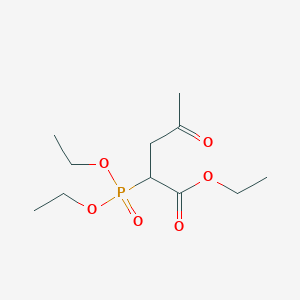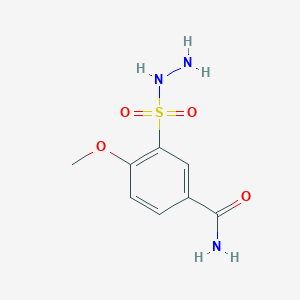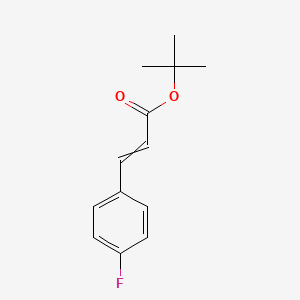![molecular formula C13H19NO B14313395 2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine CAS No. 111993-05-6](/img/structure/B14313395.png)
2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine is an organic compound with a complex structure that includes an ethenyl group attached to a phenyl ring, which is further connected to a methoxy group and an N,N-dimethylethan-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 3-ethenylphenol with a suitable alkylating agent to introduce the methoxy group. This is followed by the reaction with N,N-dimethylethan-1-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenethylamine: This compound shares a similar methoxyphenyl structure but differs in the amine group and overall molecular configuration.
(3-Methoxyphenyl)acetonitrile: Another related compound with a methoxyphenyl group, but with a nitrile functional group instead of the ethenyl and amine groups.
Uniqueness
2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111993-05-6 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-[(3-ethenylphenyl)methoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H19NO/c1-4-12-6-5-7-13(10-12)11-15-9-8-14(2)3/h4-7,10H,1,8-9,11H2,2-3H3 |
InChI-Schlüssel |
STSUAHAQSWFDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC1=CC(=CC=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)


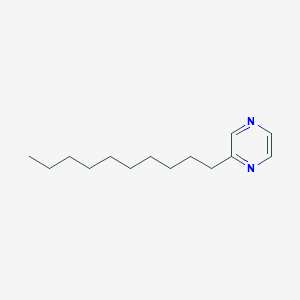
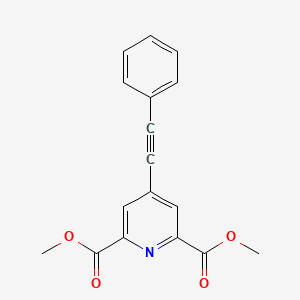

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)


